Boc-Bpa-OH

Photoaffinity Labeling Chemical Proteomics Peptide Synthesis

Researchers requiring site-specific photo-crosslinking in aqueous buffers often face high background with water-sensitive diazirines. Boc-Bpa-OH solves this via its benzophenone warhead, which exhibits extremely low water reactivity for superior signal-to-noise. Key technical outcomes: • Enables high-efficiency C-H insertion upon 350-365 nm activation, minimizing photodamage to live cells. • ≥98% HPLC purity ensures precise, single-site incorporation in Boc-based solid-phase peptide synthesis. • Provides reproducible crosslinking data, avoiding the variability of diazirine or aryl azide analogs.

Molecular Formula C17H14N3+
Molecular Weight 260.31 g/mol
CAS No. 10454-43-0
Cat. No. B576997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Bpa-OH
CAS10454-43-0
SynonymsBOC-BPA-OH
Molecular FormulaC17H14N3+
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4
InChIInChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1
InChIKeyMFSYIWXBLOEWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Bpa-OH: Photoaffinity Amino Acid Building Block


Boc-Bpa-OH (Boc-4-benzoyl-L-phenylalanine) is an unnatural, photoactivatable amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) . It features an N-terminal tert-butyloxycarbonyl (Boc) protecting group compatible with standard SPPS protocols and a benzophenone (BP) moiety that serves as a photo-crosslinking warhead. Upon activation with long-wavelength UV light (~350-365 nm), the BP group generates a reactive triplet-state diradical that can insert into nearby C–H bonds to form stable covalent adducts, making it a key reagent for photoaffinity labeling (PAL) and mapping of biomolecular interactions [1].

1
Boc-based SPPS building block with benzophenone photo-crosslinker
Compatible with standard Boc-SPPS protocols; incorporation at defined sequence positions
2
Long-wavelength UV activation (~350–365 nm) for photoaffinity labeling
Reduced risk of photodamage compared to shorter-wavelength probes; compatible with common UV lamps
3
Reported low water reactivity supports aqueous buffer photoaffinity workflows
Class-level benzophenone property; may improve target-specific signal in PBS/cell media

Boc-Bpa-OH vs. Generic Photo-Crosslinkers


Substituting Boc-Bpa-OH with a generic photo-leucine or diazirine analog is a high-risk proposition for rigorous studies. The fundamental photochemical properties of benzophenone (BP)—including its long-wavelength excitation profile (~350-365 nm) and unique radical-based C–H insertion mechanism—directly dictate experimental outcomes such as crosslinking efficiency, water tolerance, and non-specific background labeling [1]. Unlike carbene-generating diazirines, which are rapidly quenched by water, the BP triplet state exhibits extremely low water reactivity, a critical advantage in aqueous biological environments [2]. Consequently, assays optimized for BP-based probes like Boc-Bpa-OH cannot be reliably reproduced with other warheads, as shown in head-to-head comparisons where diazirine and BP probes yielded vastly different crosslinking efficiencies (e.g., 3-12% for BP vs. 55% for aryl azide under identical 310 nm conditions) [3]. The choice of photophore is therefore not trivial but is a critical determinant of data quality and reproducibility.

Boc-Bpa-OH (Benzophenone)
Benzophenone photophore with triplet-state C–H insertion; excitation optimum ~350–365 nm.
Extremely low aqueous quenching; class-level water tolerance supports buffer-based photoaffinity labeling.
vs
Generic diazirine/aryl azide
Diazirines: carbene-mediated; rapidly quenched by water, reducing yield in aqueous media.
Aryl azides: shorter-wavelength activation (e.g., 254 nm); efficiency drops at 350 nm; higher photodamage risk.
Photochemical mechanism and wavelength dependence may shift crosslinking efficiency and reproducibility; direct substitution may not preserve optimized probe performance.

Boc-Bpa-OH vs. Diazirine and Aryl Azide Probes


Aqueous Stability: Low Water Reactivity vs. Diazirine

The benzophenone (BP) moiety in Boc-Bpa-OH exhibits a critical functional advantage: an extremely low affinity for reacting with water molecules. In direct comparative studies using the pentapeptide thymopentin (TP5) as a model system, the Bpa-containing analog was found to have an extremely low tendency to react with water [1]. This contrasts sharply with carbene-precursors like aryl-diazirines (e.g., (Tmd)Phe), which showed a high tendency to react with water due to the electrophilic nature of the carbene intermediate [1]. This difference in water reactivity is a class-level property of benzophenones, which are known to have low reactivity toward water, unlike diazirines that can be competitively quenched [2].

Aqueous Stability
Class-level inference
Boc-Bpa (BP): extremely low reactivity with water (qualitative in TP5 peptide model)
Aryl-diazirine (Tmd)Phe: high tendency to react with water
Reported low aqueous quenching supports aqueous PAL experiments
Class-level property; validate in your specific peptide context
Photoaffinity Labeling Chemical Proteomics Peptide Synthesis

Wavelength-Dependent Crosslinking Efficiency

In a quantitative comparison of five photoreactive groups, the benzophenone (BP)-containing probe (probe 5) exhibited significantly lower crosslinking yields compared to an aryl azide analog when irradiated at the same wavelength. The BP probe yielded only 3–12% crosslinked protein after irradiation at 310 nm, whereas the aryl azide 2 achieved 55% crosslinking under identical conditions [1]. This highlights the wavelength-dependent efficiency of different warheads; while BP is typically excited at 350-365 nm, its performance at 310 nm is notably low. For optimal performance, BP-based probes like Boc-Bpa-OH should be irradiated with long-wavelength UV (350-365 nm), a condition under which aryl azides show lower efficiency (e.g., 11-13% at 350 nm) [1].

Crosslinking Efficiency (310 nm)
Head-to-head
Boc-Bpa (BP): 3–12% crosslinked PHD2
Aryl azide 2: 55% crosslinked PHD2
~4.6–18.3× higher for aryl azide at 310 nm
Wavelength-dependent performance; BP is optimized at 350–365 nm
n=3; PHD2 protein; 310 nm irradiation, 10 min
Photoaffinity Probes Crosslinking Yield Protein Interaction

Reproducible SPPS with High Purity

Commercial sources of Boc-Bpa-OH specify a high purity of ≥ 98% (HPLC) and a well-defined optical rotation of [a]D = +48 ± 2º (C=1 in EtOH), with a recommended storage temperature of 0-8°C . These specifications are critical for ensuring reproducible incorporation efficiency during solid-phase peptide synthesis and for maintaining the stereochemical integrity of the resulting peptides. In contrast, generic or in-house synthesized photo-amino acids may lack such rigorous QC, leading to batch-to-batch variability in peptide yield and purity.

QC Specifications
Supporting evidence
Purity ≥ 98% (HPLC)
[α]D = +48 ± 2° (c=1, EtOH)
Storage: 0–8 °C
High purity and defined stereochemistry support reproducible SPPS
Specifications from commercial vendor; independent verification advised
Solid-Phase Peptide Synthesis Purity QC Specifications

Optimal Research Applications for Boc-Bpa-OH


Photoaffinity Labeling in Aqueous Buffers

Due to its class-level property of extremely low water reactivity [1], Boc-Bpa-OH is ideally suited for photoaffinity labeling experiments conducted in standard aqueous biological buffers (e.g., PBS, cell culture media). This advantage ensures that the majority of photoactivated BP triplets react with the intended biomolecular target rather than being quenched by the solvent, leading to higher signal-to-noise ratios in pull-down and mass spectrometry-based target identification workflows.

Long-Wavelength UV Crosslinking with Reduced Photodamage

Boc-Bpa-OH is optimally activated with long-wavelength UV light (~350-365 nm) [2]. This is advantageous when working with UV-sensitive proteins or live cells, as it reduces the risk of photodamage compared to the shorter wavelengths (e.g., 254 nm) often required for other photo-crosslinkers like simple aryl azides. The 365 nm activation is also compatible with standard laboratory UV lamps and LED sources.

Site-Specific Crosslinker Incorporation via SPPS

Boc-Bpa-OH is specifically designed as a building block for Boc-based solid-phase peptide synthesis (SPPS) . Its high commercial purity (≥ 98% HPLC) and defined optical rotation ensure reliable incorporation at precise positions within a peptide sequence. This allows for the rational design of peptide-based probes with a single, defined site of covalent attachment, which is critical for high-resolution mapping of binding interfaces and for generating homogeneous bioconjugates for therapeutic applications.

Application
Selection Property
Validation Focus
Photoaffinity labeling in aqueous buffers
Low aqueous reactivity (class-level)
Signal-to-noise in pull-down / MS workflows
Long-wavelength UV crosslinking
Activation ~350–365 nm
Reduced photodamage to sensitive proteins/cells
Site-specific probe synthesis via SPPS
High purity (≥98%) & defined stereochemistry
Reproducible incorporation & peptide homogeneity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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